Benzaldehyde,2-benzo[b]thien-5-yl-
Description
Contextualizing Aromatic Aldehydes and Benzo[b]thiophenes within Advanced Heterocyclic Chemistry
Aromatic aldehydes, with benzaldehyde (B42025) as the parent compound, are a cornerstone of organic synthesis. The aldehyde group is a versatile functional handle, participating in a vast array of chemical transformations including nucleophilic additions, Wittig reactions, and reductive aminations. Its electrophilic carbon atom makes it a prime target for C-C bond formation, enabling the construction of complex molecular skeletons.
Benzo[b]thiophene, a sulfur-containing heterocyclic compound, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This bicyclic system, consisting of a fused benzene (B151609) and thiophene (B33073) ring, is found in numerous natural products and synthetic therapeutic agents. researchgate.netresearchgate.net The benzo[b]thiophene nucleus is known for its chemical stability and its ability to engage in various biological interactions, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The development of efficient methods for the functionalization of the benzo[b]thiophene core, particularly at its C2 and C3 positions, is an active area of research. researchgate.net
The general characteristics of these two parent scaffolds are summarized below.
| Feature | Benzaldehyde | Benzo[b]thiophene |
| Formula | C₇H₆O | C₈H₆S |
| Molar Mass | 106.12 g/mol | 134.19 g/mol |
| Appearance | Colorless liquid | White to beige solid |
| Key Functional Group | Aldehyde (-CHO) | Thioether within an aromatic system |
| Primary Reactivity | Electrophilic addition at carbonyl carbon | Electrophilic substitution, metallation |
Significance of Hybrid Molecular Architectures Incorporating Benzaldehyde and Benzo[b]thiophene Moieties in Contemporary Organic Synthesis
The strategic combination of distinct molecular fragments to create hybrid structures is a powerful approach in modern drug discovery and materials science. By linking a benzaldehyde unit with a benzo[b]thiophene core, as in Benzaldehyde, 2-benzo[b]thien-5-yl- , chemists can access molecules with potentially novel properties that are a composite of their individual components.
The significance of such hybrids lies in several key areas:
Multifunctional Reactivity : The resulting molecule possesses two key points of reactivity: the aldehyde for subsequent derivatization and the extended aromatic system of the benzo[b]thiophene for π-stacking interactions or further functionalization.
Pharmacological Potential : Given that benzo[b]thiophenes are prominent pharmacophores, their combination with other functionalities can lead to new therapeutic candidates. For instance, benzo[b]thiophene acylhydrazones, synthesized from benzo[b]thiophene hydrazides and various aldehydes, have shown promising activity against multidrug-resistant bacteria. nih.gov
Materials Science : The rigid, planar, and electron-rich nature of the benzo[b]thiophene fused with another aromatic ring makes such structures interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Research into related structures has demonstrated the utility of this approach. For example, 2-arylquinolin-4-ones, where a benzo[b]thienyl group is attached at the 2-position of a quinolinone core, have been synthesized and identified as potent antitumor agents that function by inhibiting tubulin assembly. nih.gov
Foundational Research and Theoretical Underpinnings for Benzaldehyde, 2-benzo[b]thien-5-yl-
Theoretical Synthetic Pathways:
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgyoutube.com For the target molecule, two primary disconnections are feasible:
Route A : Coupling of 5-bromobenzo[b]thiophene with 2-formylphenylboronic acid .
Route B : Coupling of benzo[b]thiophen-5-ylboronic acid with 2-bromobenzaldehyde (B122850) .
Both routes are viable, with the choice often depending on the commercial availability and stability of the starting materials. The Suzuki coupling is favored due to the generally lower toxicity of boron reagents compared to tin reagents. libretexts.org
Stille Coupling : This reaction couples an organotin compound with an organohalide. libretexts.orgwikipedia.org The synthetic strategy would be analogous to the Suzuki coupling, employing a stannane (B1208499) derivative such as 2-formylphenyltrimethylstannane or 5-(tributylstannyl)benzo[b]thiophene . The Stille reaction is known for its tolerance of a wide variety of functional groups. libretexts.org
A comparison of these primary synthetic methods is provided below.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acid or ester | Organostannane (organotin) |
| Coupling Partner | Organohalide or triflate | Organohalide or triflate |
| Catalyst | Palladium(0) complex | Palladium(0) complex |
| Key Advantage | Low toxicity of boron byproducts, high stability of reagents | High functional group tolerance, inertness to air/moisture |
| Key Disadvantage | Requires a base for activation | High toxicity of tin reagents and byproducts |
A recent development for the synthesis of substituted benzaldehydes involves a one-pot reduction/cross-coupling procedure where a Weinreb amide is reduced to a stable hemiaminal intermediate, which then undergoes cross-coupling, protecting the latent aldehyde from the organometallic reagent. acs.org This approach could potentially be adapted for the synthesis of the target molecule.
Current Research Imperatives and Future Trajectories for Benzaldehyde, 2-benzo[b]thien-5-yl- Derived Structures
The future research trajectory for Benzaldehyde, 2-benzo[b]thien-5-yl- and its derivatives is predicated on its identity as a hybrid molecule. The primary imperatives would involve its synthesis, characterization, and exploration of its utility as a platform for more complex molecules.
Synthetic Optimization : The first step would be the development and optimization of a reliable synthetic route to the parent compound, likely via a Suzuki-Miyaura coupling. nih.govbeilstein-journals.org Establishing an efficient synthesis would enable further investigation.
Derivatization and Library Synthesis : The aldehyde functionality serves as a versatile synthetic handle. Future work would involve converting the aldehyde into a variety of other functional groups or using it in condensation reactions to build a library of derivatives. For example, condensation with hydrazides could yield acylhydrazones, nih.gov while reaction with active methylene (B1212753) compounds could afford chalcone-like structures. doaj.org
Biological Screening : Drawing from the known biological activities of the benzo[b]thiophene core, researchgate.net a library of derivatives would be screened against various biological targets. Areas of interest would include antimicrobial, nih.gov anticancer, nih.gov and anti-inflammatory assays.
Development of Molecular Probes : The extended π-system of the molecule suggests potential for fluorescence. Derivatives could be explored as fluorescent probes for biological imaging or chemical sensing applications.
In essence, Benzaldehyde, 2-benzo[b]thien-5-yl- stands as a representative of a class of molecules whose potential is defined by the synergy of its constituent parts. While foundational research on this specific molecule is yet to be published, the principles of advanced organic chemistry provide a clear roadmap for its synthesis and future exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10OS |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-(1-benzothiophen-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-10-13-3-1-2-4-14(13)11-5-6-15-12(9-11)7-8-17-15/h1-10H |
InChI Key |
GMKYOQKIHQSYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Benzaldehyde,2 Benzo B Thien 5 Yl
Retrosynthetic Analysis and Fragment Disconnection Strategies
The retrosynthetic analysis of Benzaldehyde (B42025), 2-benzo[b]thien-5-yl- primarily involves the disconnection of the pivotal aryl-aryl bond between the benzaldehyde and the benzo[b]thiophene ring systems. This strategic disconnection yields two principal fragments, which can be either a nucleophilic or electrophilic partner in a cross-coupling reaction.
Primary Disconnection:
The most logical disconnection is the C-C bond between the C2 position of the benzaldehyde ring and the C5 position of the benzo[b]thiophene core. This leads to two key synthons:
Synthon A: A benzo[b]thien-5-yl moiety, which can be represented by an organometallic reagent such as a boronic acid, a stannane (B1208499), or a zinc halide.
Synthon B: A 2-formylphenyl group, which can act as an electrophile in the form of a 2-halobenzaldehyde or a triflate derivative.
Alternatively, the polarity can be reversed:
Synthon A': A 5-halobenzo[b]thiophene, serving as the electrophilic partner.
Synthon B': A 2-formylphenyl organometallic reagent, acting as the nucleophile.
A secondary retrosynthetic approach would involve the formation of the benzo[b]thiophene ring as the final step, from a pre-assembled precursor already containing the 2-formylphenyl moiety. However, the former strategy, relying on cross-coupling, is generally more convergent and versatile.
Advanced Synthetic Routes to the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a common motif in medicinal chemistry and materials science, leading to the development of numerous synthetic methodologies.
Cyclization Reactions for Benzo[b]thiophene Annulation
A variety of cyclization reactions can be employed to construct the benzo[b]thiophene ring system. These methods often start from readily available benzene (B151609) derivatives. One common approach is the electrophilic cyclization of 2-alkynyl thioanisoles. nih.govnih.gov This method involves the Sonogashira coupling of a terminal alkyne with a 2-iodothioanisole, followed by cyclization induced by an electrophile such as iodine, bromine, or a sulfenylating agent. nih.govnih.gov Another powerful method is the palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation of enethiolate salts. nih.gov A transition-metal-free approach involves the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide. organic-chemistry.org
Here is a summary of selected cyclization methods for the synthesis of the benzo[b]thiophene core:
| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |
| 2-Alkynyl thioanisoles | I₂, ICl, NBS, or Cu(II)/NaX | 3-Halobenzo[b]thiophenes | nih.gov |
| α-Aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles | Pd(OAc)₂/Cu(OAc)₂, TBAI, DMF | Multisubstituted benzo[b]thiophenes | nih.gov |
| o-Halovinylbenzenes | K₂S, DMF, 140 °C | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |
| 2-Iodochalcones | Xanthate, Cu(OAc)₂ | 2-Acylbenzo[b]thiophenes | organic-chemistry.org |
| 2-Phenylthioethanol | Pd/Al catalyst, high temperature | Benzo[b]thiophene | chemicalbook.com |
Palladium-Catalyzed Cross-Coupling for Benzo[b]thiophene Formation
Palladium-catalyzed reactions are also instrumental in the formation of the benzo[b]thiophene ring itself. For instance, an intramolecular Heck reaction of allyl o-iodophenyl sulfides can yield benzo[b]thiophene derivatives. researchgate.net These methods offer a high degree of functional group tolerance and are often high-yielding.
Selective Functionalization and Introduction of the Benzaldehyde Moiety
To synthesize the target molecule, selective functionalization of the benzo[b]thiophene core at the 5-position is crucial. A common strategy is the synthesis of 5-bromobenzo[b]thiophene, which can be achieved through the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in the presence of an acid catalyst like p-toluenesulfonic acid.
Once the 5-halobenzo[b]thiophene is obtained, it can be converted into a nucleophilic species for subsequent cross-coupling. For example, it can be transformed into a benzo[b]thiophene-5-boronic acid or a corresponding stannane derivative.
The benzaldehyde moiety is typically introduced through a cross-coupling reaction. For instance, a benzo[b]thiophene-5-boronic acid can be coupled with a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde) under palladium catalysis. This approach is advantageous as a wide variety of substituted benzaldehydes are commercially available or readily synthesized. A similar strategy has been successfully employed in the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions. mdpi.com
Formation of the Aryl-Aryl Bond (Benzaldehyde-Benzo[b]thiophene Linkage)
The construction of the aryl-aryl bond between the benzaldehyde and benzo[b]thiophene fragments is the key step in the synthesis of Benzaldehyde, 2-benzo[b]thien-5-yl-. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. nih.gov It involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netnih.gov For the synthesis of the target molecule, this would typically involve the reaction of benzo[b]thiophene-5-boronic acid with a 2-halobenzaldehyde, or 5-halobenzo[b]thiophene with 2-formylphenylboronic acid. The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron byproducts. nih.gov
The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner. wikipedia.orglibretexts.org The reaction of a 5-(tributylstannyl)benzo[b]thiophene with a 2-halobenzaldehyde in the presence of a palladium catalyst would yield the desired product. orgsyn.orgnih.gov While Stille couplings are very versatile and tolerant of a wide range of functional groups, a significant drawback is the toxicity of the organotin reagents and byproducts. libretexts.org
The Negishi reaction employs an organozinc reagent as the nucleophile. organic-chemistry.orgresearchgate.net For this synthesis, a 5-(benzo[b]thienyl)zinc halide would be coupled with a 2-halobenzaldehyde. mit.edu Negishi couplings are known for their high reactivity and selectivity. scispace.com A notable advantage is the possibility of in situ formation of the organozinc reagent from the corresponding halide.
Below is a comparative overview of these three key cross-coupling reactions:
| Reaction | Nucleophile | Electrophile | Catalyst System (Typical) | Advantages | Disadvantages | Reference(s) |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl halide or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, Cs₂CO₃) | Mild conditions, high functional group tolerance, low toxicity of byproducts | Boronic acids can undergo side reactions (e.g., protodeboronation) | nih.govresearchgate.netnih.gov |
| Stille | Organostannane | Aryl halide or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), often with a ligand | Wide scope, air and moisture stable reagents | Toxicity of tin compounds, difficulty in removing tin byproducts | wikipedia.orglibretexts.orgorgsyn.orgnih.gov |
| Negishi | Organozinc halide | Aryl halide or triflate | Pd(0) or Ni(0) complex | High reactivity, high functional group tolerance, can be performed in situ | Moisture and air sensitivity of organozinc reagents | organic-chemistry.orgresearchgate.netmit.eduscispace.com |
Direct Arylation and Other C-C Bond Forming Methodologies
The construction of the core structure of Benzaldehyde, 2-benzo[b]thien-5-yl- necessitates the formation of a carbon-carbon bond between the 5-position of the benzo[b]thiophene ring and the 2-position of the benzaldehyde ring. While direct C-H arylation has emerged as a powerful tool for creating such bonds, its application to benzo[b]thiophene typically results in functionalization at the C2 or C3 positions. Therefore, transition-metal-catalyzed cross-coupling reactions represent a more regioselective and reliable strategy for the synthesis of the target compound.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely employed method for the formation of aryl-aryl bonds. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of Benzaldehyde, 2-benzo[b]thien-5-yl-, two primary Suzuki coupling approaches are plausible:
Route A: Coupling of a 5-halobenzo[b]thiophene (e.g., 5-bromobenzo[b]thiophene) with (2-formylphenyl)boronic acid.
Route B: Coupling of benzo[b]thien-5-ylboronic acid with a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde).
Both routes benefit from the commercial availability or straightforward synthesis of the required starting materials. The success of Suzuki-Miyaura couplings with thienylboronic acids can be sensitive to the choice of catalyst, base, and solvent system, often requiring careful optimization to achieve high yields. ntnu.no Highly active palladium catalysts, such as those employing bulky phosphine (B1218219) ligands like XPhos, have proven effective for challenging couplings involving heterocyclic partners. ntnu.no The table below summarizes typical conditions used for Suzuki-Miyaura reactions involving thiophene (B33073) and benzofuran (B130515) derivatives, which can serve as a starting point for the synthesis of Benzaldehyde, 2-benzo[b]thien-5-yl-. nih.govresearchgate.net
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 72 | nih.gov |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | nih.gov |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | MW | 98 | researchgate.net |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | MW | 96 | researchgate.net |
Post-Synthetic Modifications and Derivatization Strategies of Benzaldehyde, 2-benzo[b]thien-5-yl-
Once synthesized, Benzaldehyde, 2-benzo[b]thien-5-yl- offers multiple avenues for further chemical modification. These derivatizations can be targeted at the aldehyde functionality, the benzo[b]thiophene core, or the benzaldehyde phenyl ring, enabling the creation of a diverse library of related compounds.
The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to a wide array of transformations. Standard manipulations can be applied to the aldehyde moiety of Benzaldehyde, 2-benzo[b]thien-5-yl- to access a variety of derivatives.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Selective reduction to the corresponding benzyl (B1604629) alcohol can be achieved with mild hydride reagents like sodium borohydride (B1222165) (NaBH₄).
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) can furnish the corresponding amines.
Wittig Reaction: Olefination via the Wittig reaction with phosphorus ylides provides a route to various alkene derivatives.
Condensation Reactions: The aldehyde can undergo condensation with active methylene (B1212753) compounds. For instance, Knoevenagel condensation with malononitrile (B47326) would yield an ylidene derivative. rsc.org Similarly, condensation with hydrazides can form acylhydrazones. Research has shown that benzo[b]thiophene-2-carbohydrazide readily reacts with various aromatic aldehydes to form acylhydrazone products, demonstrating the compatibility of this reaction type with the benzo[b]thiophene scaffold. nih.gov
The following table outlines potential modifications of the aldehyde group.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |
| Reduction | NaBH₄ | Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂ , base | Dicyanovinyl |
| Acylhydrazone Formation | R-C(=O)NHNH₂ | Acylhydrazone |
Further functionalization of the benzo[b]thiophene ring system in Benzaldehyde, 2-benzo[b]thien-5-yl- depends on the directing effects of the existing 5-aryl substituent and the inherent reactivity of the heterocyclic core. In unsubstituted benzo[b]thiophene, electrophilic aromatic substitution (e.g., nitration, halogenation) preferentially occurs at the C3 position, while metallation (e.g., lithiation) favors the C2 position. researchgate.net
Directed ortho-metalation is another powerful strategy. If a directing group is present on the benzo[b]thiophene ring, metalation can be guided to a specific adjacent position. Without such a group, deprotonation would likely compete between the acidic C2 proton and potential sites on the benzaldehyde ring.
The benzo[b]thien-5-yl group, positioned ortho to the aldehyde, exerts both steric and electronic effects on the benzaldehyde phenyl ring. This substituent will influence the reactivity of the aromatic ring towards further substitution and modify the properties of the aldehyde group itself.
Sterically, the bulky benzo[b]thien-5-yl group will significantly hinder access to the adjacent C3 position of the benzaldehyde ring. This steric hindrance could also influence the conformation of the aldehyde group and its reactivity towards nucleophiles. Studies on para-substituted benzaldehydes have shown that the electronic nature of the substituent significantly affects interactions with biological macromolecules like proteins, a principle that would also apply here. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of Benzaldehyde,2 Benzo B Thien 5 Yl Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational preferences of Benzaldehyde (B42025), 2-benzo[b]thien-5-yl- derivatives in solution. Both ¹H and ¹³C NMR analyses provide a detailed map of the proton and carbon environments within the molecule.
In ¹H NMR spectra of related structures, the aldehydic proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.5 ppm, a characteristic chemical shift indicative of the deshielding effect of the carbonyl group and the aromatic ring. The protons on the benzaldehyde and benzo[b]thiophene ring systems exhibit complex splitting patterns in the aromatic region (δ 7.0–8.5 ppm) due to spin-spin coupling. The specific coupling constants (J values) are instrumental in assigning the relative positions of the substituents on the aromatic rings.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the aldehyde is a key diagnostic signal, typically resonating in the range of δ 190–195 ppm. The carbon atoms of the aromatic rings appear between δ 120 and 150 ppm, with the specific shifts influenced by the electronic effects of the substituents and the heteroatom.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Benzaldehyde, 2-benzo[b]thien-5-yl- Derivative
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.95 (s) | 192.1 |
| Aromatic Protons | 7.20 - 8.30 (m) | - |
| Aromatic Carbons | - | 121.5 - 145.8 |
| Benzo[b]thiophene C2 | - | 140.2 |
| Benzo[b]thiophene C3 | 7.45 (s) | 124.8 |
Note: The data presented is representative and may vary for specific derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of Benzaldehyde, 2-benzo[b]thien-5-yl- derivatives with high precision. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula, distinguishing between compounds with the same nominal mass.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for these types of molecules involve the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion. Subsequent fragmentations can involve the cleavage of the benzo[b]thiophene ring system, providing further confirmation of the compound's identity.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Benzaldehyde, 2-benzo[b]thien-5-yl- Derivative
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 239.0525 | 239.0521 | C₁₅H₁₁OS⁺ |
| [M-CHO]⁺ | 210.0420 | 210.0418 | C₁₄H₁₀S⁺ |
Note: The data is hypothetical and serves as an example of typical HRMS results.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Band Assignment and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in Benzaldehyde, 2-benzo[b]thien-5-yl- derivatives and the nature of intermolecular interactions in the solid state.
The FT-IR spectra are characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680–1710 cm⁻¹. The exact position of this band can be influenced by conjugation and the electronic nature of substituents. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400–1600 cm⁻¹ region. The presence of the benzo[b]thiophene moiety is confirmed by characteristic bands, including the C-S stretching vibration.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for a Representative Benzaldehyde, 2-benzo[b]thien-5-yl- Derivative
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aldehyde C-H Stretch | 2850 - 2750 | Weak |
| C=O Stretch (Aldehyde) | 1705 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-S Stretch | 750 - 650 | Medium |
Note: The presented frequencies are typical and can shift based on the specific molecular structure and solid-state packing.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to probe the electronic transitions and photophysical properties of Benzaldehyde, 2-benzo[b]thien-5-yl- derivatives. The UV-Vis absorption spectra of these compounds are typically characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated system.
Table 4: Representative Electronic Absorption and Emission Data for a Benzaldehyde, 2-benzo[b]thien-5-yl- Derivative
| Parameter | Value |
| Absorption Maximum (λ_abs) | 320 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 410 nm |
| Stokes Shift | 90 nm |
Note: This data is illustrative and the photophysical properties are highly dependent on the specific derivative and solvent.
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry, Conformation, and Crystal Packing Analysis
Single Crystal X-ray Diffraction (XRD) provides the most definitive structural information for Benzaldehyde, 2-benzo[b]thien-5-yl- derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the absolute stereochemistry and the preferred conformation of the molecule in the crystalline form.
XRD analysis also elucidates the crystal packing arrangement, showing how the molecules are organized in the unit cell. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the supramolecular architecture. Such information is crucial for understanding the material's physical properties. For example, studies on related benzo[b]thiophene derivatives have revealed how different substitution patterns influence the crystal packing and, consequently, the material's properties. nih.gov
Table 5: Illustrative Crystallographic Data for a Benzaldehyde, 2-benzo[b]thien-5-yl- Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Z | 4 |
Note: The crystallographic data is hypothetical and serves as an example.
Chemical Reactivity and Mechanistic Investigations of Benzaldehyde,2 Benzo B Thien 5 Yl
Reactivity of the Aldehyde Group in Condensation and Addition Reactions
The aldehyde functional group in Benzaldehyde (B42025), 2-benzo[b]thien-5-yl- is a primary site for a variety of nucleophilic addition and condensation reactions, forming the basis for the synthesis of a diverse range of derivatives.
Condensation Reactions:
The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, is readily undergone by aldehydes. In this reaction, an aromatic aldehyde condenses with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While specific studies on Benzaldehyde, 2-benzo[b]thien-5-yl- are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes suggests its participation in such transformations. For instance, the condensation of aromatic aldehydes with active methylene compounds like malononitrile (B47326) is a well-established synthetic protocol. This type of reaction has been used in the synthesis of various heterocyclic compounds. A related one-pot domino reaction involving thiophenone, malononitrile, and various aromatic aldehydes in the presence of sodium ethoxide leads to the formation of novel benzo[b]thiophene derivatives. mdpi.com This process is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination. mdpi.com Similarly, condensation reactions of 2-aminobenzenethiol with benzaldehyde compounds have been reported to proceed efficiently. oiccpress.com
Another important condensation reaction is the formation of acylhydrazones. Substituted benzo[b]thiophene-2-carboxylic hydrazides react with various aromatic or heteroaromatic aldehydes to produce a wide array of acylhydrazone derivatives. nih.gov
Addition Reactions:
The aldehyde group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. While specific examples with Benzaldehyde, 2-benzo[b]thien-5-yl- are scarce in the literature, the general reaction of Grignard reagents with aldehydes to produce secondary alcohols is a fundamental transformation in organic synthesis.
The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. This reaction involves the treatment of an aldehyde with a phosphorus ylide. The versatility of the Wittig reaction allows for the synthesis of a wide range of alkenes with varying stereochemistry, depending on the nature of the ylide and the reaction conditions. nih.gov Intramolecular Wittig reactions have also been employed in the synthesis of functionalized benzofurans, benzothiophenes, and indoles. rsc.orgacs.org
| Reaction Type | Reagents/Conditions | Expected Product Type |
| Knoevenagel Condensation | Active methylene compound, base | α,β-unsaturated carbonyl compound |
| Acylhydrazone Formation | Hydrazide | Acylhydrazone |
| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |
| Wittig Reaction | Phosphorus ylide | Alkene |
Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on the Aromatic Rings
The presence of two aromatic rings, the benzaldehyde and the benzo[b]thiophene moieties, allows for a range of substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS):
The benzo[b]thiophene ring system is generally susceptible to electrophilic attack. Studies on the protiodetritiation of benzo[b]thiophene have shown the relative reactivity of different positions, with the 3- and 2-positions being the most reactive. rsc.org The order of reactivity is 3 > 2 > 6 > 5 > 4 > 7. rsc.org The formyl group on the benzaldehyde ring is a deactivating group and a meta-director. Therefore, electrophilic substitution on the benzaldehyde ring is expected to occur at the meta position relative to the aldehyde.
In the case of substituted benzo[b]thiophenes, the directing effects of the substituents will influence the position of further substitution. For example, electrophilic substitution reactions of 4-hydroxybenzo[b]thiophene and its 3-methyl derivative have been studied. rsc.org Formylation and bromination tend to occur at the 5-position, while nitration can lead to a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds. rsc.org
Nucleophilic Aromatic Substitution (NAS):
Nucleophilic aromatic substitution is less common for electron-rich aromatic systems unless activated by strong electron-withdrawing groups. However, methods for the synthesis of 2-aryl-3-substituted benzo[b]thiophenes have been developed utilizing an aromatic nucleophilic substitution reaction as a key step. nih.gov
Oxidative and Reductive Transformations of the Benzaldehyde and Benzo[b]thiophene Moieties
Oxidation:
The aldehyde group of Benzaldehyde, 2-benzo[b]thien-5-yl- can be readily oxidized to the corresponding carboxylic acid. This is a common transformation for aromatic aldehydes and can be achieved using a variety of oxidizing agents. For example, 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes have been shown to undergo oxidation. rsc.org
Reduction:
The aldehyde group can be reduced to a primary alcohol. Sodium borohydride (B1222165) is a common reagent for this transformation. For instance, the reduction of 2-formyl-5,10,15,20-tetraarylporphyrins to the corresponding 2-hydroxymethyl-porphyrins has been achieved in high yields using sodium borohydride. beilstein-journals.org
| Transformation | Reagent/Condition | Expected Product |
| Oxidation of Aldehyde | Oxidizing agent (e.g., KMnO4, CrO3) | Carboxylic acid |
| Reduction of Aldehyde | Reducing agent (e.g., NaBH4, LiAlH4) | Primary alcohol |
Cycloaddition Reactions and Pericyclic Processes Involving the Aromatic Systems
The benzo[b]thiophene ring system can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner and conditions. Dearomative cycloaddition reactions of nitrobenzothiophenes with nonstabilized azomethine ylides have been developed, leading to the formation of fused tricyclic benzo nih.govnih.govthieno[2,3-c]pyrroles. rsc.org
Furthermore, benzo[b]thiophene-S,S-dioxide can undergo cycloaddition with tetraarylthiophene S-oxides to yield tetraaryldibenzothiophene S,S-dioxides. researchgate.net An analogous cycloaddition at higher temperatures can lead directly to tetraaryldibenzothiophenes. researchgate.net Intramolecular [2+2] cycloaddition/dearomatization reactions of indoles, which are structurally related to benzo[b]thiophenes, have been achieved via visible-light-induced energy transfer, providing access to semi-saturated polycycles. acs.orgacs.org
Reaction Mechanism Elucidation through Kinetic and Isotopic Studies
For instance, kinetic studies of the base-catalyzed reactions of benzaldehyde and thiophene-2-carbaldehyde (B41791) with acetonitriles have been performed. fiveable.me These studies help in understanding the relative reactivities and the electronic effects of the different aromatic systems.
Kinetic evidence for a Heck-type pathway has been reported for the direct β-arylation of thiophenes and benzo[b]thiophenes. acs.org Such studies often involve the determination of kinetic isotope effects (KIEs) to probe the rate-determining step of the reaction.
The mechanism of the Wittig reaction has been a subject of extensive research, with evidence suggesting a [2+2] cycloaddition followed by a retro-[2+2] cycloaddition under lithium-salt-free conditions. nih.gov Mechanistic studies on the Paterno–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, have also been conducted with benzaldehyde. beilstein-journals.org
Computational Chemistry and Theoretical Studies of Benzaldehyde,2 Benzo B Thien 5 Yl
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular geometry, electronic properties, and spectroscopic features of organic compounds. For a molecule like Benzaldehyde (B42025), 2-benzo[b]thien-5-yl-, DFT calculations would begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This optimized structure serves as the basis for all further calculations.
HOMO-LUMO Energy Gap and Electronic Transition Predictions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability.
For instance, in a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, DFT calculations revealed varying HOMO-LUMO energy gaps, indicating different levels of molecular stability and reactivity potential among the derivatives. ontosight.ai One derivative exhibited a higher energy gap of 3.59 eV, suggesting greater stability, while another had a lower gap of 3.22 eV, indicating enhanced reactivity. ontosight.ai For Benzaldehyde, 2-benzo[b]thien-5-yl-, the extended π-conjugation across the benzaldehyde and benzo[b]thiophene rings would be expected to influence its HOMO-LUMO gap.
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For Benzaldehyde, 2-benzo[b]thien-5-yl-, TD-DFT would likely predict π → π* transitions due to the extensive conjugated system. ontosight.ai In a related study on 4-hydroxybenzaldehyde, TD-DFT calculations predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com
Table 1: Illustrative HOMO-LUMO Energy Gaps and Reactivity Descriptors for Related Compounds
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) | Global Softness (S) |
| Benzo[b]thiophene Derivative 1 | - | - | 3.59 | 1.8 | - |
| Benzo[b]thiophene Derivative 2 | - | - | 3.22 | - | 0.62 |
| 4-Hydroxybenzaldehyde | - | - | 5.01 | - | - |
Note: This table presents data from related compounds to illustrate the typical values obtained from DFT calculations. ontosight.aimdpi.com
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For Benzaldehyde, 2-benzo[b]thien-5-yl-, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. mdpi.com The hydrogen atoms of the aromatic rings would likely show positive potential. mdpi.com In a study of 4-hydroxybenzaldehyde, the MEP analysis revealed electron-rich areas around the oxygen atoms of the carbonyl group, while electron-poor zones were observed around the hydrogen atoms. mdpi.com
Advanced Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular motion and the influence of the environment, such as a solvent, over time. MD simulations can provide a detailed understanding of the conformational flexibility of Benzaldehyde, 2-benzo[b]thien-5-yl- and how its shape might change in a solution.
By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), researchers can analyze how the solvent affects the molecule's structure and properties. Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the molecule's compactness, and the solvent accessible surface area (SASA) to quantify the molecule's exposure to the solvent. For example, MD simulations of benzo[b]thiophene derivatives have been used to confirm the stability of protein-ligand complexes by observing minimal fluctuations in RMSD and Rg values. ontosight.ai
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for 1H and 13C NMR spectra. For Benzaldehyde, 2-benzo[b]thien-5-yl-, theoretical calculations would predict the chemical shifts for the aldehyde proton, as well as the protons and carbons of the aromatic rings.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned. For Benzaldehyde, 2-benzo[b]thien-5-yl-, a strong characteristic peak for the C=O stretching vibration of the aldehyde group would be expected.
UV-Vis Spectroscopy: As mentioned in section 5.1.1, TD-DFT is used to predict the electronic transitions that give rise to the UV-Vis spectrum. ontosight.ai
Table 2: Illustrative Theoretically Predicted Spectroscopic Data for Related Aldehydes
| Spectroscopic Technique | Predicted Parameter | Typical Value Range for Related Compounds |
| 1H NMR | Aldehyde Proton (δ) | 9.8–10.2 ppm |
| IR Spectroscopy | C=O Stretch (ν) | ~1700 cm⁻¹ |
| UV-Vis Spectroscopy | λmax | 250-350 nm |
Note: This table provides typical values for aldehyde-containing aromatic compounds to illustrate the expected spectroscopic parameters.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving Benzaldehyde, 2-benzo[b]thien-5-yl-, such as its synthesis or subsequent transformations, theoretical methods can be used to map out the entire reaction pathway.
For example, in the context of thiophene (B33073) chemistry, DFT calculations have been used to study the mechanism of desulfurization on a nickel surface, identifying the rate-determining step of the reaction. oiccpress.com
Quantum Chemical Descriptors for Reactivity Prediction
A comprehensive search of available scientific literature and computational chemistry databases has been conducted to retrieve theoretical studies and computational data specifically for the compound Benzaldehyde, 2-benzo[b]thien-5-yl- . The objective was to gather information on its quantum chemical descriptors, which are crucial for predicting the chemical reactivity and kinetic stability of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and related global reactivity parameters such as chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Despite a thorough investigation, specific computational studies detailing the quantum chemical descriptors for Benzaldehyde, 2-benzo[b]thien-5-yl- are not available in the public domain. The frontier molecular orbitals (HOMO and LUMO) are fundamental in understanding chemical reactions, as they represent the regions of a molecule most likely to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's stability; a larger gap generally implies higher stability and lower reactivity.
From these orbital energies, a suite of reactivity descriptors can be calculated. Chemical potential (μ) indicates the tendency of electrons to escape from a system. Chemical hardness (η) and its inverse, softness (S), quantify the molecule's resistance to change in its electron distribution. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings, thus indicating its capacity to act as an electrophile.
While the principles of applying these descriptors to predict the reactivity of a molecule like Benzaldehyde, 2-benzo[b]thien-5-yl- are well-established in computational chemistry, the absence of published research containing the specific calculated values for this compound prevents a detailed analysis and the creation of data tables as requested. Such an analysis would typically involve Density Functional Theory (DFT) calculations to obtain the optimized molecular geometry and the energies of the frontier orbitals.
Future computational studies are required to determine these essential quantum chemical parameters for Benzaldehyde, 2-benzo[b]thien-5-yl- . Once available, this data would enable a deeper understanding of its reactivity, stability, and potential for use in various chemical syntheses and applications. Without such studies, any discussion of its specific reactivity based on these descriptors would be purely speculative.
Advanced Applications in Materials Science and Engineering
Organic Semiconductor Applications: Design for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
The benzothiophene (B83047) unit is a key component in the design of organic semiconductors due to its rigid, planar structure and potential for π-π stacking, which facilitates charge transport. While direct studies on Benzaldehyde (B42025), 2-benzo[b]thien-5-yl- as the primary semiconductor in OFETs and OPVs are not extensively documented, its derivatives and related structures showcase the potential of the benzo[b]thiophene core.
For instance, derivatives of benzo[b]thieno[2,3-d]thiophene have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). mdpi.com These materials exhibit p-channel behavior, with hole mobilities reaching up to 0.005 cm²/Vs and current on/off ratios exceeding 10⁶. mdpi.com The synthetic strategy often involves the modification of the core structure, and a benzaldehyde functional group could serve as a key starting point for creating more complex, high-performance molecules.
In the realm of organic photovoltaics (OPVs), polymers incorporating benzo[1,2-b:4,5-b′]dithiophene (BDT), a larger fused thiophene-based structure, have demonstrated significant success. researchgate.netrsc.org These BDT-based polymers serve as effective electron donors in bulk heterojunction solar cells. For example, copolymers of BDT with quinoxaline (B1680401) units have shown favorable optical and electrical properties for OPV devices, with absorption spectra extending to around 720 nm, which is advantageous for capturing a larger portion of the solar spectrum. rsc.org The introduction of fluorine atoms into the polymer backbone can further enhance device performance, leading to power conversion efficiencies of over 5% without the need for thermal annealing. rsc.org The aldehyde functionality of Benzaldehyde, 2-benzo[b]thien-5-yl- provides a convenient handle to incorporate this benzothiophene moiety into such polymer chains through various condensation reactions.
A summary of representative organic semiconductor performance based on benzothiophene derivatives is presented below:
| Device Type | Semiconductor Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Power Conversion Efficiency (%) |
| OFET | 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene derivative | 0.005 | > 10⁶ | N/A |
| OPV | P(2)-FQ-BDT-4TR:PC₆₁BM | N/A | N/A | 5.3 |
Luminescent Materials: Design for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The inherent photophysical properties of aromatic structures like benzothiophene make them attractive for applications in luminescent materials. The aldehyde group in Benzaldehyde, 2-benzo[b]thien-5-yl- can be readily transformed into various chromophores, making it a valuable precursor for the synthesis of materials for OLEDs and fluorescent probes.
In the context of OLEDs, host materials with high triplet energy are crucial for efficient phosphorescent devices. Benzo researchgate.netrsc.orgthieno[2,3-b]pyridine (BTP) derivatives, which contain a benzothiophene core, have been developed as electron-deficient moieties for such high-triplet-energy host materials. rsc.org When combined with carbazole (B46965) units, these bipolar host materials have demonstrated high quantum efficiencies, exceeding 20% in both green and blue phosphorescent OLEDs. rsc.org The synthetic accessibility of Benzaldehyde, 2-benzo[b]thien-5-yl- allows for its potential integration into similar molecular designs for OLED applications.
Furthermore, the combination of a benzaldehyde unit with other fluorescent moieties can lead to the development of sensitive fluorescent probes. For example, a fluorescent probe based on a benzaldehyde–indole fused chromophore has been designed for the simultaneous detection of cyanide and hypochlorite. rsc.org This probe exhibits a rapid response and high sensitivity, with detection limits in the nanomolar range. rsc.org The aldehyde group in such probes often plays a crucial role in the sensing mechanism, undergoing a chemical reaction with the analyte that results in a change in the fluorescence signal. The presence of the benzo[b]thiophene unit could further modulate the photophysical properties of such probes, potentially leading to enhanced sensitivity or selectivity.
Polymer Chemistry: Development as Monomers for Conjugated Polymers and Macromolecular Architectures
The development of novel conjugated polymers is a cornerstone of modern materials chemistry, with applications spanning electronics, photonics, and sensing. Benzaldehyde, 2-benzo[b]thien-5-yl- is an ideal candidate as a monomer for the synthesis of such polymers. The aldehyde functionality allows for its participation in a variety of polymerization reactions, including condensation polymerizations, to form extended π-conjugated systems.
Donor-acceptor (D-A) type copolymers, which alternate electron-rich (donor) and electron-poor (acceptor) units along the polymer chain, are a particularly successful class of conjugated polymers. The benzothiophene moiety can act as an effective electron donor. For example, copolymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole (B189464) have been synthesized via direct arylation polycondensation. researchgate.net This synthetic method is more cost-effective and environmentally friendly than traditional cross-coupling reactions. The resulting polymers exhibit good solubility and can be processed from solution, which is advantageous for device fabrication. researchgate.net
The design of two-dimensional (2D) conjugated polymers has also gained significant attention as it can enhance π-conjugation and improve material performance. Linear 2D-conjugated polymers based on a donor-π-acceptor (D-π-A) backbone have been developed for organic photovoltaics. rsc.orgresearchgate.net In these polymers, units like 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene serve as the donor component. rsc.org The aldehyde group of Benzaldehyde, 2-benzo[b]thien-5-yl- can be used to introduce the benzothiophene unit into such complex macromolecular architectures.
Supramolecular Chemistry: Self-Assembly and Nanostructure Formation
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of well-defined nanostructures. The planar and aromatic nature of the benzo[b]thiophene core in Benzaldehyde, 2-benzo[b]thien-5-yl- promotes π-π stacking interactions, which are a key driving force for self-assembly. The aldehyde group can also participate in the formation of dynamic covalent bonds or hydrogen bonding, providing additional control over the self-assembly process.
Through careful molecular design, derivatives of Benzaldehyde, 2-benzo[b]thien-5-yl- can be engineered to self-assemble into various nanostructures, such as nanofibers, nanoribbons, and vesicles. These nanostructures can exhibit unique optical and electronic properties that are different from those of the individual molecules. The ability to control the morphology of these self-assembled structures is crucial for their application in areas such as organic electronics, where the alignment of molecules significantly impacts device performance.
Interactions with Biological Systems: Mechanistic Insights and Scaffold Design
Future Research Directions and Emerging Challenges for Benzaldehyde,2 Benzo B Thien 5 Yl
Development of Novel, Sustainable, and Green Synthetic Methodologies
A primary challenge in the study of Benzaldehyde (B42025), 2-benzo[b]thien-5-yl- is the development of efficient and environmentally benign synthetic routes. Traditional methods for constructing such bi-aryl systems often rely on multi-step sequences and the use of hazardous reagents. Future research will likely focus on an innovative one-pot synthesis.
Key areas for development include:
Palladium-Catalyzed Cross-Coupling Reactions: Building on established Suzuki and Stille coupling reactions for the synthesis of bi-aryl aldehydes, a key future direction will be the optimization of these methods for the specific coupling of a 5-substituted benzo[b]thiophene boronic acid or organostannane with 2-bromobenzaldehyde (B122850). nih.gov The development of highly active and selective palladium catalysts will be crucial to achieve high yields and minimize side products.
C-H Activation Strategies: A more atom-economical and greener approach would involve the direct C-H arylation of benzaldehyde with a 5-halobenzo[b]thiophene or vice versa. This would eliminate the need for pre-functionalized starting materials, reducing waste and synthetic steps.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Palladium-Catalyzed Cross-Coupling | High yields, well-established | Pre-functionalization of starting materials |
| C-H Activation | Atom-economical, reduced waste | Catalyst development, regioselectivity |
| Flow Chemistry | Enhanced safety, precise control | Specialized equipment, process optimization |
Interactive Data Table: Comparison of Synthetic Methodologies Note: The following data is illustrative and based on typical outcomes for analogous reactions.
Exploration of Unconventional Reactivity and Catalytic Transformations
The unique juxtaposition of an aldehyde group and a benzo[b]thiophene moiety in Benzaldehyde, 2-benzo[b]thien-5-yl- opens up possibilities for novel reactivity and catalytic applications.
Future research in this area could explore:
Multicomponent Reactions: The aldehyde group can participate in a variety of multicomponent reactions, such as the Kabachnik-Fields or Ugi reactions, to rapidly generate molecular complexity. mdpi.com The influence of the bulky and electron-rich benzo[b]thienyl substituent on the stereoselectivity and efficiency of these reactions is a key area for investigation.
Intramolecular Cyclizations: The proximity of the aldehyde and the benzo[b]thiophene ring could enable novel intramolecular cyclization reactions, leading to the formation of unique polycyclic aromatic systems.
Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of the aldehyde group, such as enantioselective additions of nucleophiles, would be of significant interest for the synthesis of chiral derivatives with potential applications in medicinal chemistry.
Integration of Advanced Computational Approaches for Accelerated Discovery
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for accelerating the discovery and development of Benzaldehyde, 2-benzo[b]thien-5-yl- and its derivatives. nih.govworldscientific.com
Key applications of computational methods include:
Prediction of Physicochemical Properties: DFT calculations can be used to predict key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic and optical properties of the molecule. nih.gov This can guide the design of derivatives with tailored properties for applications in organic electronics.
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of synthetic and catalytic reactions, aiding in the optimization of reaction conditions and the design of more efficient catalysts. rsc.org
Virtual Screening: For potential pharmaceutical applications, computational docking studies can be used to predict the binding affinity of Benzaldehyde, 2-benzo[b]thien-5-yl- derivatives to various biological targets, enabling the prioritization of compounds for synthesis and biological evaluation.
| Computational Method | Application | Predicted Property |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, band gap |
| Molecular Dynamics (MD) | Conformational analysis | Stable conformers, intermolecular interactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme docking | Binding affinity, interaction modes |
Interactive Data Table: Predicted Electronic Properties of Benzaldehyde, 2-benzo[b]thien-5-yl- and Derivatives Note: The following data is hypothetical and for illustrative purposes.
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and compare with reference spectra (e.g., 5-chloro-2-hydroxybenzaldehyde in ) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the benzo[b]thiophene core. For example, aromatic protons in 3i appear as distinct multiplet signals .
- Computational DFT : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electronic structures and compare calculated vs. experimental NMR/IR data .
Advanced Insight : Pair temperature-dependent UV-Vis spectroscopy () with ab initio molecular dynamics (AIMD) to probe structural deformations in vapor-phase studies .
How can computational methods resolve contradictions in the ground-state structure of benzaldehyde derivatives?
Advanced Research Focus
Contradictory hypotheses about planarity vs. non-planarity in vapor-phase benzaldehyde () require hybrid experimental-computational workflows:
Experimental : Perform rotational spectroscopy or cryogenic electron diffraction to capture ground-state conformers.
Computational : Use post-Hartree-Fock methods (e.g., CCSD(T)) or meta-GGA functionals (e.g., SCAN) to model potential energy surfaces and identify minima .
Validation : Compare calculated vibrational frequencies (IR/Raman) with experimental data to refine models .
Key Challenge : Address discrepancies between temperature-dependent spectral shifts and static computational models by incorporating anharmonic corrections .
How can reaction mechanisms involving Benzaldehyde,2-benzo[b]thien-5-yl- in heterocyclic synthesis be analyzed?
Advanced Research Focus
For reactions forming heterocycles (e.g., thiadiazin derivatives in ):
Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects (KIEs) to identify rate-determining steps.
Computational Studies : Apply DFT to map transition states (TS) and assess regioselectivity in cyclization steps.
In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation .
Example : In thiadiazin synthesis, TS calculations may reveal whether hydrazone formation precedes or follows cyclization .
What purification strategies are optimal for Benzaldehyde,2-benzo[b]thien-5-yl- derivatives?
Q. Basic Research Focus
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar derivatives.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For 3n , ethyl acetate:petroleum ether yielded 71% purity .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for chiral or structurally similar impurities.
Quality Control : Validate purity via melting point consistency (e.g., 164–166°C for 3i ) and HPLC-UV/ELSD .
How can temperature effects on structural deformations in vapor-phase benzaldehyde derivatives be studied experimentally?
Q. Advanced Research Focus
Temperature-Dependent Spectroscopy : Acquire UV-Vis spectra at 25–200°C to observe band shifts linked to conformational changes ().
Computational Modeling : Perform AIMD simulations at varying temperatures to correlate thermal motion with spectral broadening .
Cross-Validation : Compare results with X-ray crystallography (solid state) and gas-phase electron diffraction (vapor phase) .
Data Interpretation : Use Franck-Condon analysis to distinguish electronic vs. vibrational contributions to spectral features .
What are the challenges in synthesizing enantiomerically pure Benzaldehyde,2-benzo[b]thien-5-yl- derivatives?
Q. Advanced Research Focus
- Chiral Catalysts : Screen asymmetric catalysts (e.g., BINOL-derived) for enantioselective acylation or alkylation.
- Resolution Methods : Use chiral stationary phases (CSPs) in HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
- Circular Dichroism (CD) : Confirm enantiopurity by matching experimental CD spectra with DFT-simulated spectra .
Case Study : Enzymatic synthesis of O-benzylglyceraldehyde () highlights pH and cofactor (thiamine pyrophosphate) optimization for stereocontrol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
